
Tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a tert-butyl group, a dichlorophenyl group, and an imidazolidine ring, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazolidine intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is added through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxylate ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce nitro, halogen, or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow for the targeting of specific biological pathways, leading to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
- tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
- tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C22H24Cl2N2O3 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate |
InChI |
InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3 |
InChIキー |
SOLKOHWHUFSAHU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


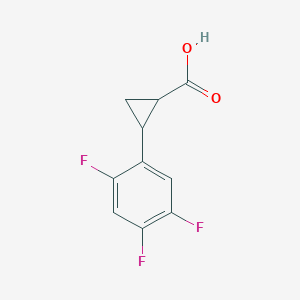
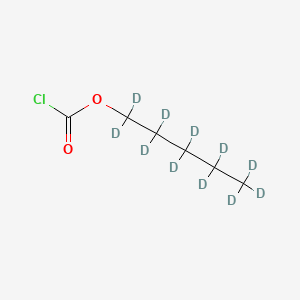
![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)
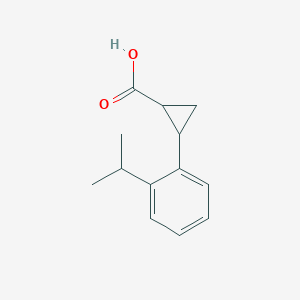

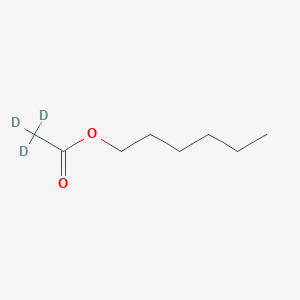

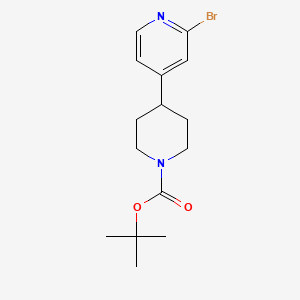
![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)



